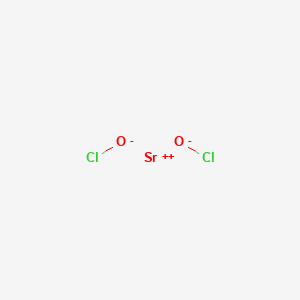
Strontium;dihypochlorite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium;dihypochlorite is an inorganic compound with the chemical formula Sr(OCl)₂. It is a salt of hypochlorous acid and strontium, and it is known for its strong oxidizing properties. This compound is less commonly encountered compared to other hypochlorites like sodium hypochlorite and calcium hypochlorite, but it has unique applications and properties that make it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Strontium;dihypochlorite can be synthesized through the reaction of strontium hydroxide with chlorine gas. The reaction is typically carried out in an aqueous medium: [ \text{Sr(OH)}_2 + \text{Cl}_2 \rightarrow \text{Sr(OCl)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of strontium hypochlorite involves the same basic reaction but on a larger scale. The process requires careful control of reaction conditions, including temperature and pH, to ensure the efficient formation of the desired product. The resulting solution can be concentrated and crystallized to obtain solid strontium hypochlorite.
Analyse Chemischer Reaktionen
Types of Reactions: Strontium;dihypochlorite undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing various organic and inorganic substances.
Decomposition: Upon heating, strontium hypochlorite decomposes to form strontium chloride, oxygen, and chlorates: [ 2 \text{Sr(OCl)}_2 \rightarrow 2 \text{SrCl}_2 + \text{O}_2 + 2 \text{ClO}_3^- ]
Common Reagents and Conditions:
Acid Reaction: When treated with acids, strontium hypochlorite releases chlorine gas: [ \text{Sr(OCl)}_2 + 2 \text{HCl} \rightarrow \text{SrCl}_2 + \text{Cl}_2 + \text{H}_2\text{O} ]
Major Products: The major products formed from these reactions include strontium chloride, chlorine gas, oxygen, and chlorates, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Strontium;dihypochlorite has several applications in scientific research and industry:
Chemistry: It is used as an oxidizing agent in various chemical reactions and processes.
Biology and Medicine: Strontium compounds, including strontium hypochlorite, are studied for their potential use in bone regeneration and as antimicrobial agents.
Wirkmechanismus
The mechanism of action of strontium hypochlorite involves its strong oxidizing properties. It can oxidize organic and inorganic substances, leading to the breakdown of complex molecules. In biological systems, it can disrupt cellular processes by oxidizing essential biomolecules, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Sodium Hypochlorite (NaOCl): Commonly used as household bleach and in water treatment.
Calcium Hypochlorite (Ca(OCl)₂): Used in swimming pool disinfection and as a bleaching agent.
Potassium Hypochlorite (KOCl): Used in similar applications as sodium hypochlorite but less common.
Uniqueness: Strontium;dihypochlorite is unique due to its strontium content, which imparts additional properties such as potential benefits in bone health and regeneration. Unlike sodium and calcium hypochlorites, strontium hypochlorite is less commonly used but offers specific advantages in certain applications .
Eigenschaften
CAS-Nummer |
14674-76-1 |
|---|---|
Molekularformel |
Sr(ClO)2 Cl2O2S |
Molekulargewicht |
190.5 g/mol |
IUPAC-Name |
strontium;dihypochlorite |
InChI |
InChI=1S/2ClO.Sr/c2*1-2;/q2*-1;+2 |
InChI-Schlüssel |
DFKCZMNZBDPBGG-UHFFFAOYSA-N |
SMILES |
[O-]Cl.[O-]Cl.[Sr+2] |
Kanonische SMILES |
[O-]Cl.[O-]Cl.[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















